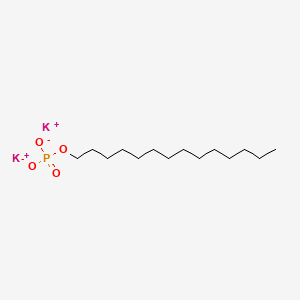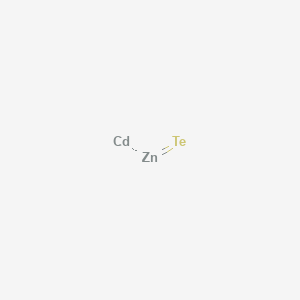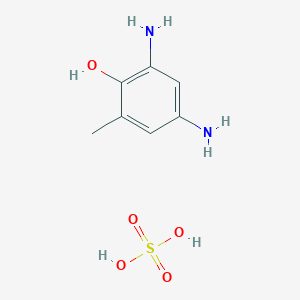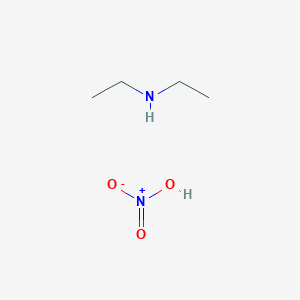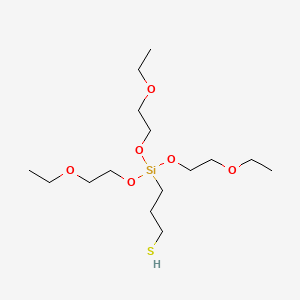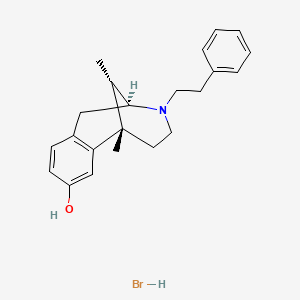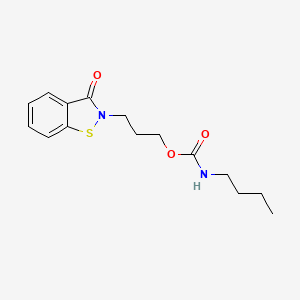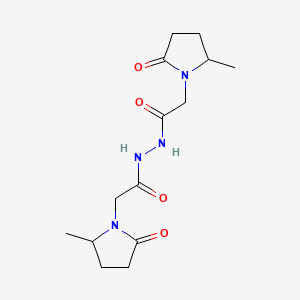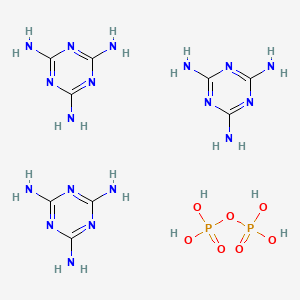
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is a chemical compound that consists of a triazine ring substituted with three amino groups and two phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tri(1,3,5-triazine-2,4,6-triamine) diphosphate typically involves the trimerization of cyanamide or cyanogen chloride to form the triazine ring. The amino groups are introduced through nucleophilic substitution reactions, where cyanuric chloride reacts with ammonia or amines . The phosphate groups are then added through phosphorylation reactions using phosphoric acid or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or hypophosphites.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, phosphates, phosphites, and other related compounds .
Wissenschaftliche Forschungsanwendungen
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tri(1,3,5-triazine-2,4,6-triamine) diphosphate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and interact with nucleic acids. The exact mechanism depends on the specific application and the target organism or system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Utilized in coordination chemistry and as a ligand in metal-organic frameworks.
Uniqueness
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is unique due to its combination of amino and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .
Eigenschaften
CAS-Nummer |
85068-66-2 |
|---|---|
Molekularformel |
C9H22N18O7P2 |
Molekulargewicht |
556.34 g/mol |
IUPAC-Name |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/3C3H6N6.H4O7P2/c3*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h3*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
MNOBSBCVDHHXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


